1-(Naphthalen-1-YL)non-2-YN-1-one

Lipophilicity ADME Drug-likeness

1-(Naphthalen-1-yl)non-2-yn-1-one (CAS 603126-34-7) is an α,β-acetylenic ketone (ynone) featuring a 1-naphthyl aromatic substituent and a linear C7 alkyl chain at the alkyne terminus. Its molecular formula is C₁₉H₂₀O (MW 264.36, exact mass 264.151), with a topological polar surface area (TPSA) of 17.07 Ų, indicating low hydrogen-bonding capacity and high membrane permeability potential.

Molecular Formula C19H20O
Molecular Weight 264.4 g/mol
CAS No. 603126-34-7
Cat. No. B12578424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-YL)non-2-YN-1-one
CAS603126-34-7
Molecular FormulaC19H20O
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCCCC#CC(=O)C1=CC=CC2=CC=CC=C21
InChIInChI=1S/C19H20O/c1-2-3-4-5-6-7-15-19(20)18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-6H2,1H3
InChIKeyUKBRCMWLVIRASC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-YL)non-2-YN-1-one (CAS 603126-34-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


1-(Naphthalen-1-yl)non-2-yn-1-one (CAS 603126-34-7) is an α,β-acetylenic ketone (ynone) featuring a 1-naphthyl aromatic substituent and a linear C7 alkyl chain at the alkyne terminus . Its molecular formula is C₁₉H₂₀O (MW 264.36, exact mass 264.151), with a topological polar surface area (TPSA) of 17.07 Ų, indicating low hydrogen-bonding capacity and high membrane permeability potential . The compound belongs to the broader class of aryl alkynones, which are valued as versatile synthetic intermediates and bioisosteres in medicinal chemistry, but its specific naphthalene + non-2-yn-1-one scaffold confers distinct physicochemical and reactivity properties that differentiate it from shorter-chain or phenyl-based analogs.

Why 1-(Naphthalen-1-YL)non-2-YN-1-one Cannot Be Interchanged with Generic Aryl Ynone Analogs


Substituting 1-(naphthalen-1-yl)non-2-yn-1-one with a generic aryl ynone (e.g., phenyl-substituted or shorter-chain analogs) introduces critical deviations in three interdependent property axes that govern performance in synthesis and biological screening: (i) lipophilicity (clog P), which controls membrane permeability, solubility, and non-specific protein binding; (ii) π-stacking surface area, which dictates intercalation potential and target engagement geometry; and (iii) steric shielding of the electrophilic ynone warhead, which modulates Michael-acceptor reactivity and metabolic stability [1][2]. The 1-naphthyl group provides a larger, polarizable aromatic surface (>50% greater than phenyl) that enhances π–π interactions with aromatic residues in enzyme active sites, while the seven-carbon alkyl chain (n-hexyl extension on the alkyne) adds approximately 2.5 log P units relative to the prop-2-yn-1-one homolog, profoundly altering partitioning behavior [2]. These structural features are not simultaneously present in any single commercially available analog, making direct substitution scientifically unsound for applications where both lipophilicity and naphthyl-specific recognition are required.

Quantitative Differentiation of 1-(Naphthalen-1-YL)non-2-YN-1-one Against Closest Structural Analogs


Lipophilicity (clog P) Comparison: 1-Naphthyl-non-2-yn-1-one vs. 1-Phenyl-non-2-yn-1-one

The naphthalene-for-phenyl substitution in the non-2-yn-1-one scaffold elevates calculated log P by approximately 1.8–2.2 log units, a shift that moves the compound from moderate to high lipophilicity range. This differential is consistent with the experimentally determined Hansch π constant for a fused phenyl ring (Δπ ≈ 0.8–1.0 per additional aromatic carbon) and the known clog P increment of ~1.9 between naphthalene (log P 3.30) and benzene (log P 2.13) [1][2]. The target compound's predicted clog P of ~5.5–5.9 places it in the permeability-optimal window for CNS penetration and intracellular target access, while the phenyl analog (clog P ~3.6–3.8) lacks sufficient lipophilicity for membrane-rich compartments, and the shorter-chain 1-(naphthalen-1-yl)prop-2-yn-1-one (clog P ~2.8–3.0) is too hydrophilic for comparable membrane partitioning [2].

Lipophilicity ADME Drug-likeness Partitioning

π-Stacking Interaction Potential: Naphthalene Ring vs. Monocyclic Aromatic Rings

The 1-naphthyl substituent provides a larger and more polarizable aromatic surface than phenyl, enhancing the enthalpy of π–π stacking interactions. Experimental binding data from COX-2 inhibition studies on 1,3-diarylprop-2-yn-1-ones demonstrate that replacing the naphthalen-1-yl group with a phenyl ring reduces inhibitory potency by >8-fold (IC₅₀ shifts from 2.6 μM to >20 μM), attributable to loss of π-stacking with Tyr385 and Trp387 in the COX-2 active site [1]. In a separate series of γ-secretase inhibitors, naphthyl-substituted γ-aminoketones showed 5–10× greater potency than their phenyl counterparts, with molecular modeling confirming that the naphthalene ring engages in edge-to-face π-interactions with Phe388 that are geometrically inaccessible to monocyclic aromatics [2]. While these data come from structurally related ynone and ketone series rather than the exact non-2-yn-1-one scaffold, the π-stacking advantage of naphthalene over phenyl is a transferable class-level attribute grounded in the fundamental physics of aromatic interactions.

π-π stacking Molecular recognition Binding affinity Aromatic interactions

Alkyne Chain Length Impacts Michael Acceptor Reactivity and Steric Shielding

The ynone moiety is an electrophilic Michael acceptor whose reactivity can be modulated by both the aryl group and the alkyne substituent. Electron-rich naphthalene reduces the alkyne β-carbon electrophilicity through extended conjugation relative to phenyl, while the n-hexyl chain on the alkyne terminus provides steric shielding that attenuates non-specific nucleophilic attack. Experimental kinetic data on ynone fragmentation show that 1-naphthyl ynones undergo Rh-catalyzed decarbonylation with distinct reactivity profiles: 1-naphthyl substrates exhibit slower oxidative addition compared to phenyl analogs due to steric hindrance at the metal center, as confirmed by DFT calculations [1]. In a separate study on ynone–Michael bioconjugation, fine-tuning the alkyne substituent electronic effect was shown to control the reaction rate with secondary amines, enabling site-selective protein modification [2]. While direct rate constants for the target compound are not reported, the combination of naphthyl electron-donation and n-hexyl steric bulk predicts a moderated, more selective Michael-acceptor profile compared to the highly reactive but non-selective 1-phenylprop-2-yn-1-one.

Michael addition Electrophilicity Covalent inhibitor Reactivity tuning

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile: Implications for Oral Bioavailability

The target compound has a TPSA of 17.07 Ų and 8 rotatable bonds, placing it at the boundary of Veber's oral bioavailability guidelines (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. In comparison, the phenyl analog 1-phenylnon-2-yn-1-one has a TPSA of 17.07 Ų and only 6 rotatable bonds, while the shorter homolog 1-(naphthalen-1-yl)prop-2-yn-1-one has TPSA 17.07 Ų and 3 rotatable bonds. The naphthyl group increases the number of aromatic carbons (10 vs. 6) without altering TPSA, meaning the compound achieves higher lipophilic surface area per unit polar surface—a favorable profile for passive membrane permeation and blood–brain barrier penetration as predicted by the Clark–Lobell CNS MPO model [2]. The n-hexyl chain contributes additional conformational entropy that may enhance solubility in lipid bilayers compared to rigid, short-chain analogs.

Drug-likeness Veber rules Oral absorption Bioavailability

Synthetic Versatility: Naphthyl Ynone as a Precursor for Polycyclic Aromatic Compound Construction

The ynone moiety in 1-(naphthalen-1-yl)non-2-yn-1-one enables participation in NHC-catalyzed formal [4+2] annulation reactions with o-formyl-tethered Michael acceptors to construct highly functionalized naphthalene derivatives [1]. This reactivity is general to aryl ynones, but the naphthyl-substituted variant provides the advantage of generating bis-naphthalene products with extended π-conjugation, which are valuable as fluorescent probes and organic electronic materials. The nonyl chain remains intact through the annulation, yielding products with retained long-chain functionality that can serve as further derivatization handles. This contrasts with phenyl ynones, which generate biphenyl-type products with lower quantum yields and blue-shifted emission maxima (~50 nm hypsochromic shift relative to naphthyl-derived products) [1]. Furthermore, the ynone can participate in transition-metal-free domino Michael/SNAr processes with nitromethane for one-pot naphthalene synthesis [2].

Organic synthesis Benzannulation NHC catalysis Polycyclic aromatics

Class-Level Pharmacological Precedent: Naphthyl Ynones as Privileged Scaffolds in Inflammation and Neurodegeneration

A patent landscape analysis reveals that 1-naphthyl-substituted ynones and related acetylenic ketones have been claimed as dual COX/LOX inhibitors with IC₅₀ values in the low micromolar range [1]. Specifically, 3-(4-methanesulfonylphenyl)-1-(naphthalen-1-yl)prop-2-yn-1-one demonstrated COX-2 IC₅₀ = 2.6 μM, while the corresponding 2-naphthyl regioisomer showed >10-fold lower potency (IC₅₀ > 30 μM), establishing regiochemical specificity in naphthalene engagement [1]. In the γ-secretase inhibitor field, naphthyl-substituted γ-aminoketones (sharing the naphthyl-carbonyl pharmacophore) achieved selective Aβ reduction with Notch-sparing profiles—a therapeutic window not observed with phenyl-based analogs [2]. The non-2-yn-1-one scaffold of the target compound retains the naphthyl-carbonyl pharmacophore while the extended alkyl chain may confer subtype selectivity within enzyme families via hydrophobic pocket occupancy, analogous to the selectivity gains observed in naphthyl-alkyl ketone series.

COX inhibition Anti-inflammatory Kinase inhibition Neurodegeneration

Recommended Application Scenarios for 1-(Naphthalen-1-YL)non-2-YN-1-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Anti-Inflammatory Agents

The compound's predicted clog P (~5.7) falls within the optimal range for blood–brain barrier penetration (CNS MPO score ≥4), while its 1-naphthyl pharmacophore has demonstrated COX-2 inhibitory activity in the low micromolar range [1][2]. Compared to the phenyl analog (clog P ~3.7, CNS penetration unlikely), the target compound is the rational choice for CNS-targeted anti-inflammatory programs. The moderated ynone electrophilicity (due to naphthyl conjugation and n-hexyl steric shielding) further reduces the risk of non-specific protein adduction relative to more reactive, shorter-chain ynones.

Chemical Biology: Development of Activity-Based Protein Profiling (ABPP) Probes with Controlled Reactivity

The ynone Michael acceptor in the target compound offers a tunable electrophilic warhead for covalent protein labeling. The n-hexyl chain provides steric bulk that slows non-specific thiol reactivity compared to propynyl or butynyl ynones, as inferred from ynone bioconjugation studies [1]. This selectivity advantage makes the compound suitable for designing ABPP probes that require discrimination between hyper-reactive and functional cysteine residues in the cellular proteome.

Synthetic Methodology: Gram-Scale Construction of Bis-Naphthalene Fluorophores via NHC-Catalyzed Annulation

The ynone functionality enables the compound to serve as a two-carbon synthon in NHC-catalyzed [4+2] benzannulation reactions, producing bis-naphthalene products with red-shifted fluorescence (Δλem ~50 nm vs. phenyl-derived products) [1]. The nonyl chain survives the annulation conditions, providing a hydrophobic handle for further functionalization. This application is recommended for laboratories synthesizing fluorescent probes or organic electronic materials where extended π-conjugation is required.

Material Science: Precursor for Liquid Crystalline and Optoelectronic Naphthalene Derivatives

The long alkyl chain (n-hexyl) and naphthalene core combination is a recurring structural motif in liquid crystalline materials and organic semiconductors. The ynone can be elaborated via cyclization or cross-coupling to generate diarylacetylenes or naphthalene-based liquid crystals with tunable mesophase behavior [1]. The naphthyl group provides stronger intermolecular π–π interactions than phenyl, resulting in higher clearing points and improved charge-carrier mobility in organic field-effect transistors (OFETs).

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